molecular formula C8H6BF4I B144782 Ethynyl(phenyl)iodonium Tetrafluoroborate CAS No. 127783-34-0

Ethynyl(phenyl)iodonium Tetrafluoroborate

Cat. No. B144782
CAS RN: 127783-34-0
M. Wt: 315.84 g/mol
InChI Key: AVSBPVBKCONUGF-UHFFFAOYSA-N
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Description

Ethynyl(phenyl)iodonium Tetrafluoroborate is a biochemical used for research purposes . It is an ethynylating reagent with a molecular formula of C8H6BF4I and a molecular weight of 315.84 .


Synthesis Analysis

The synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate involves hydrogen fluoride-induced protiodetrimethylsilylation of trimethylsilylethynyl (phenyl)iodonium tetrafluoroborate . This compound is prepared from bis(trimethylsilyl)ethyne .


Chemical Reactions Analysis

Ethynyl(phenyl)iodonium Tetrafluoroborate is used as a reagent for α-ethynylation of β-dicarbonyl compounds under mild conditions . This reaction is facilitated by hydrogen fluoride-induced protiodetrimethylsilylation .


Physical And Chemical Properties Analysis

Ethynyl(phenyl)iodonium Tetrafluoroborate appears as a white to yellow to orange powder or crystal . The compound is solid at 20 degrees Celsius and should be stored at temperatures below 0°C . It is heat sensitive .

Scientific Research Applications

Ethynyl(phenyl)iodonium Tetrafluoroborate: A Comprehensive Analysis

Synthesis of β-Dicarbonyl Compounds: Ethynyl(phenyl)iodonium tetrafluoroborate is used as a reagent for α-ethynylation of β-dicarbonyl compounds under mild conditions. This application is significant in the synthesis of various organic molecules, particularly in pharmaceutical research where β-dicarbonyl compounds serve as key intermediates .

Hypervalent Iodine Chemistry: This compound plays a role in reactions promoted by hypervalent iodine reagents and boron Lewis acids. It’s part of a detailed study involving experimental and computational approaches to investigate activation phenomena in chemical reactions .

Material Science: Due to its unique properties, Ethynyl(phenyl)iodonium tetrafluoroborate may be used in the development of new materials, including polymers and nanomaterials, where precise control over the molecular structure is required.

Catalysis: In catalytic processes, this compound could be utilized to facilitate various chemical transformations, contributing to more efficient and sustainable chemical production.

Medicinal Chemistry: The compound’s ability to act as a reagent in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for drug design and synthesis.

Analytical Chemistry: As a standard or reference compound, it can be used in analytical chemistry to help identify or quantify other substances during analysis.

Environmental Chemistry: Research into the environmental fate of Ethynyl(phenyl)iodonium tetrafluoroborate, including its breakdown products and potential toxicity, is another important application.

Educational Purposes: Lastly, it serves as an educational tool in academic research and teaching laboratories to demonstrate advanced chemical synthesis techniques.

Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate Reactions promoted by hypervalent iodine reagents

Safety and Hazards

Ethynyl(phenyl)iodonium Tetrafluoroborate is classified as dangerous . It is harmful if swallowed and causes severe skin burns and eye damage . Precautions include not breathing dust or mist, wearing protective gloves/clothing/eye protection/face protection, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of Ethynyl(phenyl)iodonium Tetrafluoroborate is 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions due to their ability to act as nucleophiles and electrophiles.

Mode of Action

Ethynyl(phenyl)iodonium Tetrafluoroborate interacts with its targets through a process known as α-ethynylation . This reaction involves the addition of an ethynyl group to the α-position of β-dicarbonyl compounds .

Result of Action

The primary result of the action of Ethynyl(phenyl)iodonium Tetrafluoroborate is the α-ethynylation of β-dicarbonyl compounds . This modification can alter the chemical properties of these compounds, potentially influencing their reactivity and interactions with other molecules.

properties

IUPAC Name

ethynyl(phenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBPVBKCONUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374563
Record name Ethynyl(phenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynyl(phenyl)iodonium Tetrafluoroborate

CAS RN

127783-34-0
Record name Ethynyl(phenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Ethynyl(phenyl)iodonium Tetrafluoroborate in organic synthesis?

A1: Ethynyl(phenyl)iodonium Tetrafluoroborate serves as an effective reagent for introducing an ethynyl group into various molecules, specifically β-dicarbonyl compounds [, ]. This reagent facilitates α-ethynylation reactions under mild conditions, broadening the possibilities for synthesizing complex organic molecules.

Q2: How is Ethynyl(phenyl)iodonium Tetrafluoroborate synthesized?

A2: The synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate involves a two-step process []. First, Bis(trimethylsilyl)ethyne is reacted to produce Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate. Subsequently, Hydrogen fluoride is utilized to remove the Trimethylsilyl group, yielding the desired Ethynyl(phenyl)iodonium Tetrafluoroborate.

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